molecular formula C20H18ClN5O2 B10929860 N-(3-chloro-2-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-2-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929860
M. Wt: 395.8 g/mol
InChI Key: FSCWUEGSQTYNDS-UHFFFAOYSA-N
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Description

N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorinated phenyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole ring and the chlorinated phenyl group. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: N4-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N- (4-CYANO-3- (TRIFLUOROMETHYL)PHENYL)METHACRYLAMIDE: This compound features a cyano and trifluoromethyl group instead of the chlorinated phenyl group.

    N- (3-CHLORO-4-METHYLPHENYL)-3- (4-PHENYL-2-THIENYL)-2-PROPENAMIDE: This compound has a different core structure but shares the chlorinated phenyl group.

The uniqueness of N4-(3-CHLORO-2-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-4-26-9-8-16(24-26)17-10-13(18-12(3)25-28-20(18)23-17)19(27)22-15-7-5-6-14(21)11(15)2/h5-10H,4H2,1-3H3,(H,22,27)

InChI Key

FSCWUEGSQTYNDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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